molecular formula C29H32O13 B1240709 4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside

4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside

Cat. No.: B1240709
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-XOKDPUQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etoposide and teniposide are semisynthetic analogues of podophyllotoxin that are used as antineoplastic agents in the therapy of several forms of solid tumors, leukemia and lymphoma, usually in combination with other agents. Both etoposide and teniposide are associated with an appreciable rate of serum enzyme elevations during therapy, and high doses have been implicated in causing clinically apparent acute liver injury including sinusoidal obstruction syndrome.

Scientific Research Applications

1. Cytotoxic and Cytokinetic Effects

4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside (VP-16-213) has been studied for its effects on cell cycle progression and viability in human leukemic lymphoblasts. It was found to produce G2-phase arrest and cytotoxicity. The compound demonstrated different biochemical and cell kinetic effects, thereby influencing its cytotoxic activities. This suggests its potential as a potent compound for further cytotoxicity studies (Dow et al., 1983).

2. Pharmacokinetic Analysis

The compound has been analyzed for its pharmacokinetics in plasma using high-pressure liquid chromatography. This analysis is crucial for understanding its distribution and metabolism in the human body, which is essential for determining its therapeutic potential (Allen, 1980).

3. DNA Damage and Cytotoxicity

Research has shown that this compound causes DNA damage, including single-strand breaks, double-strand breaks, and DNA-protein cross-links. This DNA damage correlates with cytotoxicity, indicating the compound's potential role in cancer therapeutics (Wozniak & Ross, 1983).

4. Induction of Apoptosis in Cancer Cells

Studies have demonstrated that similar compounds induce apoptosis and DNA fragmentation in cancer cells, along with changes in expression of apoptosis-regulating proteins. This indicates the compound's potential efficacy in treating cancer by triggering programmed cell death (Liu et al., 2010).

5. Multicompartment Pharmacokinetic Modeling

Research involving multicompartment pharmacokinetic modeling of the compound in humans reveals insights into its distribution, metabolism, and excretion. This knowledge is vital for optimizing its therapeutic use and understanding its behavior in the human body (Pelsor, Allen & Creaven, 1978).

Properties

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22-,24+,25+,26+,27+,29-/m0/s1

InChI Key

VJJPUSNTGOMMGY-XOKDPUQFSA-N

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside
Reactant of Route 2
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside
Reactant of Route 3
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside
Reactant of Route 4
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside
Reactant of Route 5
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside
Reactant of Route 6
4'-Demethylepipodophyllotoxin-4,6-ethylidene-beta-D-glucopyranoside

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